4-Fluorobenzaldehyde-2,3,5,6-D4 chemical properties
4-Fluorobenzaldehyde-2,3,5,6-D4 chemical properties
An In-depth Technical Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4
Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is the deuterated form of 4-Fluorobenzaldehyde, a versatile aromatic aldehyde used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The strategic replacement of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions of the benzene ring imparts unique properties to the molecule, making it an invaluable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Fluorobenzaldehyde-2,3,5,6-D4.
Core Chemical and Physical Properties
The introduction of deuterium increases the molecular weight of the compound but results in negligible changes to its physical properties compared to its non-deuterated analogue.
| Property | Value | Source |
| CAS Number | 93111-25-2 or 93111-27-4 | [3][4] |
| Molecular Formula | C₇HD₄FO | [5] |
| Molecular Weight | 128.14 g/mol | [3][5] |
| Exact Mass | 128.0576 Da | [3] |
| InChI Key | UOQXIWFBQSVDPP-RHQRLBAQSA-N | [3] |
| Appearance | Clear, very slight yellow liquid (for non-deuterated form) | [6] |
| Melting Point | -10 °C (for non-deuterated form) | [1][7][8][9] |
| Boiling Point | 181 °C at 758 mmHg (for non-deuterated form) | [7][8][9] |
| Density | 1.157 g/mL at 25 °C (for non-deuterated form) | [7][9] |
| Refractive Index | n20/D 1.521 (for non-deuterated form) | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and isotopic purity of 4-Fluorobenzaldehyde-2,3,5,6-D4.
| Spectroscopic Technique | Key Characteristics |
| Proton NMR (¹H NMR) | The spectrum is simplified, showing significantly diminished or absent signals for the aromatic protons at positions 2, 3, 5, and 6. The aldehydic proton signal remains. This technique is crucial for quantifying the percentage of deuterium incorporation by comparing residual proton signals to an internal standard.[3] |
| Carbon-13 NMR (¹³C NMR) | Carbon atoms directly bonded to deuterium will exhibit characteristic C-D coupling, resulting in multiplets.[3] |
| High-Resolution Mass Spectrometry (HRMS) | HRMS is essential for validating the molecular formula by providing a highly accurate mass measurement.[3] The predictable mass shift due to deuterium incorporation allows for clear differentiation from the unlabeled compound.[3] |
Experimental Protocols
Synthesis
The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 is a multi-step process that requires precise control to achieve specific deuteration. Direct deuteration of 4-fluorobenzaldehyde is not a common strategy. Instead, the molecule is typically constructed from a pre-deuterated precursor.[3]
A plausible synthetic workflow involves the following key transformations:
-
Precursor Preparation : The synthesis often begins with a readily available, heavily deuterated starting material, such as benzene-d6.[3]
-
Halogenation : A halogen, typically chlorine, is introduced to the deuterated ring to form a deuterated chlorobenzene intermediate.
-
Formylation : An aldehyde group is introduced onto the deuterated ring using methods like the Gattermann-Koch or Vilsmeier-Haack reaction to produce 4-chlorobenzaldehyde-2,3,5,6-d4.[3]
-
Halogen Exchange (Halex) : The final step is the introduction of the fluorine atom at the C-4 position via a halogen-exchange reaction, where the chlorine atom is substituted with fluorine.[3][8]
Purification and Analysis
-
Purification : Following synthesis, the product is typically purified using flash column chromatography on silica gel.[10] Distillation under reduced pressure can also be employed.[11]
-
Analysis : The identity, purity, and isotopic enrichment of the final product are confirmed using a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Applications in Research and Drug Development
The primary value of 4-Fluorobenzaldehyde-2,3,5,6-D4 lies in its isotopic labeling, which is leveraged in several key applications.
Internal Standard in Quantitative Analysis
In bioanalytical studies, deuterated compounds are widely used as internal standards for quantification by mass spectrometry (MS). Because 4-Fluorobenzaldehyde-2,3,5,6-D4 is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the non-deuterated analyte in complex biological matrices.[3]
Metabolic and Pharmacokinetic Studies
The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the "kinetic isotope effect."[3]
This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, particularly those catalyzed by enzymes like the cytochrome P450 (CYP450) family.[3] By strategically deuterating a metabolically labile site on a drug molecule, its metabolic stability can be enhanced, potentially leading to:
-
A longer biological half-life.
-
Reduced clearance rates.
-
An improved overall pharmacokinetic profile.[3]
4-Fluorobenzaldehyde-2,3,5,6-D4 serves as a key building block for synthesizing deuterated drug candidates that contain a 4-fluorobenzyl moiety, allowing researchers to investigate and exploit the kinetic isotope effect.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluorobenzaldehyde-2,3,5,6-D4 | 93111-25-2 | Benchchem [benchchem.com]
- 4. 4-Fluorobenzaldehyde-2,3,5,6-d4 - MedChem Express [bioscience.co.uk]
- 5. 4-Fluorobenzaldehyde-2,3,5,6-d4 [myskinrecipes.com]
- 6. 4-Fluorobenzaldehyde(459-57-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
